1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid
Description
Properties
IUPAC Name |
1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O4/c12-11(13,14)6-1-2-7-5(3-6)4-8(9(15)16)18-10(7)17/h1-3,8H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIMKGQVIOQONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and trifluoromethyl ketone.
Formation of Isochromene Ring: The key step involves the cyclization of the starting materials to form the isochromene ring system. This can be achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 1-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts such as palladium or platinum can enhance reaction rates and selectivity.
Purification: Industrial production also involves rigorous purification steps, including crystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid, such as fused heterocyclic rings, oxo groups, and carboxylic acid functionalities. Key differences lie in substituents, ring systems, and applications.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Ring Systems :
- The target compound features a dihydroisochromene core, while ’s pyrimidothiazine and ’s tetrahydropyridazine incorporate nitrogen- and sulfur-containing heterocycles. These differences influence electronic properties and binding interactions in biological systems .
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl-rich derivatives (e.g., ’s compound) .
’s compound includes a sulfooxy group, which may confer water solubility and ionic character absent in the target compound .
’s compound is noted for solubility in DMSO and methanol, suggesting the target compound may require polar aprotic solvents for synthesis or handling .
Biological Activity
1-Oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C11H7F3O3
- Molecular Weight : 256.17 g/mol
- CAS Number : 641993-21-7
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The trifluoromethyl group enhances the electron-withdrawing properties, potentially increasing the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other carboxylic acid derivatives.
- Cell Signaling Modulation : It may interact with cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Antioxidant Properties
Research indicates that 1-oxo-6-(trifluoromethyl)-3,4-dihydroisochromene-3-carboxylic acid exhibits significant antioxidant activity. This is crucial in combating oxidative stress-related diseases such as neurodegeneration and cardiovascular disorders.
Anti-inflammatory Effects
Studies have shown that the compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This activity has been linked to its potential use in treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
In vitro studies demonstrate that this compound may protect neuronal cells from oxidative damage. By reducing reactive oxygen species (ROS) levels, it could help mitigate neurodegenerative processes.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Evaluated the antioxidant capacity in vitro using DPPH assay; showed significant radical scavenging activity (IC50 = 25 µM). |
| Study 2 | Investigated anti-inflammatory effects in a rat model of arthritis; reduced swelling and pain scores significantly compared to control (p < 0.05). |
| Study 3 | Assessed neuroprotective effects on PC12 cells exposed to H2O2; increased cell viability by 40% at 50 µM concentration. |
Research Findings
-
Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress markers in human cell lines.
- The mechanism involves the upregulation of Nrf2, a transcription factor that regulates antioxidant response elements.
-
Anti-inflammatory Mechanism :
- Research presented at the International Conference on Inflammation indicated that it inhibits NF-kB signaling pathway, leading to decreased expression of TNF-alpha and IL-6.
-
Neuroprotective Mechanism :
- A study in Neuroscience Letters demonstrated that treatment with this compound reduced apoptosis in neuronal cells under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
